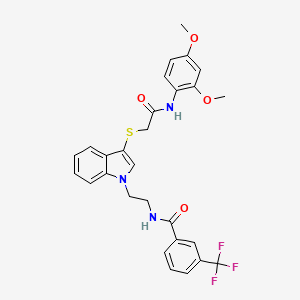

![molecular formula C13H15NS B2959072 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine CAS No. 2486-61-5](/img/structure/B2959072.png)

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

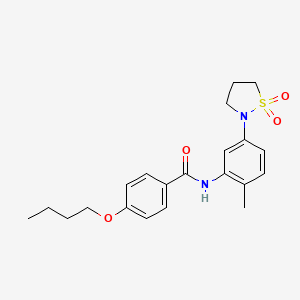

“1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C13H15NS and a molecular weight of 217.33 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , and a benzo[b]thiophene group, which is a fused ring system incorporating a thiophene and a benzene ring .

Synthesis Analysis

The synthesis of thiophene derivatives, including benzo[b]thiophene, has been a topic of interest in recent years . One method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Another approach to form the benzothiophene scaffold involves the use of alkynyl sulfides and aryne precursors . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure .Molecular Structure Analysis

The molecular structure of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” is characterized by a pyrrolidine ring and a benzo[b]thiophene group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” are likely to be influenced by the presence of the pyrrolidine and benzo[b]thiophene groups . For instance, the pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine” include a molecular formula of C13H15NS and a molecular weight of 217.33 .Aplicaciones Científicas De Investigación

Electropolymerization and Conducting Polymers

A study by Larmat et al. (1996) focused on the electropolymerization of pyrrole derivatives, highlighting the potential of these compounds in creating conducting polymers with low oxidation potentials. The research demonstrates the application of these materials in electrochemical devices due to their high electroactivity and stability in both oxidized and reduced states Electropolymerization of 1,4‐bis(Pyrrol‐2‐yl)benzene in the Presence of the Easily Oxidized Electrolyte Sodium Tetraphenylborate.

Coordination Polymers and Macrocycles

Research by Oh, Stern, and Mirkin (2005) explores the synthesis of coordination polymers and a macrocycle using flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), demonstrating the role of ligand choice and stoichiometry in dictating the resultant structure. This study underscores the utility of such compounds in the design of novel polymeric materials with potential applications in catalysis, molecular recognition, and materials science Coordination polymers from silver(I) and bifunctional pyridyl ligands.

Novel Heterocyclic Compounds Synthesis

Morales-Salazar et al. (2022) reported the synthesis of a polyheterocyclic compound through a one-pot process involving a series of reactions, showcasing the chemical versatility and potential for generating complex molecules with applications in pharmaceuticals and organic materials 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyr.

Anticancer Agent Development

A study by Murugavel et al. (2019) focused on the synthesis and evaluation of a novel sulfur heterocyclic thiophene derivative as a potential human topoisomerase IIα inhibiting anticancer agent. This research illustrates the compound's promising cytotoxicity against various cancer cell lines, emphasizing its potential in anticancer drug development Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis, in vitro biological evaluation of a novel sulfur heterocyclic thiophene derivative.

Electrochromic and Fluorescent Polymers

Cihaner and Algi (2008) synthesized a new series of conducting polymers based on thienylpyrrole, exhibiting multielectrochromic behavior and fluorescence. These properties make them suitable for applications in electrochromic devices and as fluorescent materials Processable electrochromic and fluorescent polymers based on N-substituted thienylpyrrole.

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-benzothiophen-3-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-2-6-13-12(5-1)11(10-15-13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQCRPLAIJSSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-3-ylmethyl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)

![N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2958992.png)

![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)

![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)

![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)